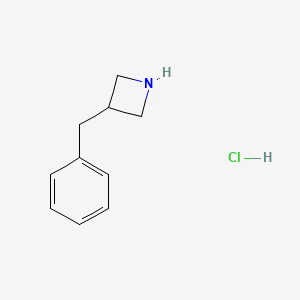

3-Benzylazetidine hydrochloride

Description

The Azetidine (B1206935) Scaffold: A Unique Heterocycle in Organic Synthesis

The azetidine scaffold, a four-membered saturated ring containing one nitrogen atom, represents a unique and valuable motif in organic synthesis. sciencedaily.com These structures are integral components in a wide array of natural products and synthetic compounds with notable physiological activities. researchgate.net The compact and rigid nature of the azetidine ring allows it to introduce specific conformational constraints into larger molecules, a desirable feature in the design of pharmacologically active agents. google.com The presence of the nitrogen atom within the four-membered ring also provides a handle for further functionalization, enhancing its utility as a versatile building block. google.com

Historical Development and Challenges in Azetidine Ring Construction

The synthesis of azetidines has historically been a challenging endeavor for organic chemists. sciencedaily.com The inherent strain within the four-membered ring makes its construction thermodynamically less favorable compared to five- or six-membered ring systems. researchgate.net Early methods for azetidine synthesis often involved intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, though these methods could be limited by low yields and poor functional group tolerance under the required basic conditions. Other established routes include [2+2] cycloadditions of alkenes with amines or oximes. rsc.org Over the past few decades, significant progress has been made in developing more efficient and milder synthetic protocols, including methods that leverage ring contraction of larger heterocycles or ring expansion of smaller ones. researchgate.net

The Role of Ring Strain in Azetidine Reactivity and Synthesis

The reactivity and synthetic utility of azetidines are intrinsically linked to their significant ring strain. This strain, a combination of angle and torsional strain, makes the bonds within the ring more susceptible to cleavage under certain conditions. google.com This "spring-loaded" nature can be strategically harnessed in ring-opening reactions to generate linear amine derivatives with defined stereochemistry. Conversely, the construction of the azetidine ring requires overcoming this inherent strain energy, which presents a synthetic challenge. researchgate.net Modern synthetic methods often employ strategies that either release strain in a controlled manner during a ring-forming step or utilize highly reactive intermediates to drive the cyclization forward.

Current Research Landscape of 3-Benzylazetidine (B1285715) Hydrochloride as a Key Synthetic Intermediate

While the broader class of azetidines has seen extensive investigation, the research landscape for 3-Benzylazetidine hydrochloride specifically as a key synthetic intermediate is more focused. Its structure, featuring a benzyl (B1604629) group attached to the 3-position of the azetidine ring, suggests its primary role as a versatile building block in the synthesis of more complex molecules. The benzyl group can serve as a stable, non-polar substituent or potentially as a protecting group that can be removed or modified in later synthetic steps. The hydrochloride salt form enhances the compound's stability and handling properties.

Research into related compounds, such as N-benzyl azetidine derivatives, highlights the utility of the benzyl group in directing reactions and as a precursor for debenzylation to yield the free amine. For instance, the synthesis of 3-hydroxy-azetidine hydrochloride utilizes 1-benzyl-3-hydroxyazetidine as a key intermediate, which undergoes hydrogenation to remove the benzyl group. google.com This suggests that this compound can be a valuable precursor to 3-substituted azetidines where the nitrogen is available for further reaction after a debenzylation step.

The primary application of this compound in the current research landscape is as a starting material for the construction of more elaborate molecular architectures, particularly in the development of novel therapeutic agents and other functional organic molecules. Its utility lies in the ability to introduce a pre-functionalized four-membered ring into a target structure.

Chemical Compound Information

| Compound Name |

| This compound |

| Azetidine |

| 1,3-Amino alcohols |

| 1,3-Haloamines |

| Alkenes |

| Amines |

| Oximes |

| N-benzyl azetidine |

| 3-hydroxy-azetidine hydrochloride |

| 1-benzyl-3-hydroxyazetidine |

Physicochemical Properties of 3-Benzylazetidine

| Property | Value |

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 147.104799419 g/mol |

| Monoisotopic Mass | 147.104799419 g/mol |

| Topological Polar Surface Area | 12 Ų |

| Heavy Atom Count | 11 |

Data sourced from PubChem. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-benzylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)6-10-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSYCYSKQSQIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-32-8 | |

| Record name | 3-benzylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Benzylazetidine Hydrochloride and Diversely Functionalized Azetidine Systems

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is principally achieved through two major strategies: the cyclization of a pre-formed linear substrate to form a C-N or C-C bond, and the cycloaddition of two separate components. magtech.com.cnub.bw Recent advancements have provided a range of methods under these categories, offering access to a wide variety of substituted azetidines.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. acs.org This approach relies on a precursor containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group or an electrophilic center at the appropriate distance.

The reductive cyclization of imines offers a direct route to the azetidine core. One such method involves the cyclization of β-haloalkylimines. magtech.com.cn Another sophisticated approach is the electroreductive intramolecular cross-coupling of imines with carbonyl compounds. For instance, enantiomerically pure aromatic α-iminoesters, derived from α-amino acids, can be converted to azetidin-2-ones via electroreduction, a process that requires trimethylsilyl (B98337) chloride (TMSCl) to proceed effectively. acs.org

Table 1: Examples of Reductive Cyclization for Azetidine Synthesis

| Precursor Type | Reaction | Product Type | Ref. |

| β-Haloalkylimines | Reductive Cyclization | Substituted Azetidines | magtech.com.cn |

| α-Iminoesters | Electroreductive Intramolecular Coupling | Azetidin-2-ones | acs.org |

The use of a base to promote the intramolecular cyclization of a suitable precursor is a common and effective strategy for forming the azetidine ring. acs.org This method typically involves the deprotonation of a nitrogen-containing functional group, enhancing its nucleophilicity to facilitate an intramolecular SN2 reaction.

A key example is the base-mediated intramolecular cyclization of precursors derived from β-amino alcohols to yield 2-cyanoazetidines. acs.org The choice of base and reaction conditions can be critical for controlling the stereochemical outcome. For instance, in the synthesis of diastereomeric trisubstituted 2-cyanoazetidines, lithium bis(trimethylsilyl)amide (LiHMDS) and potassium bis(trimethylsilyl)amide (KHMDS) have been used to selectively provide different stereoisomers. acs.org Treatment of a linear precursor with LiHMDS at -50 °C can yield one diastereomer in high selectivity, while using KHMDS at -78 °C can favor the formation of the alternative diastereomer. acs.org

Table 2: Diastereoselective Base-Promoted Cyclization to form 2-Cyanoazetidines

| Precursor Configuration | Base | Temperature | Diastereomeric Ratio (Product 1 / Product 2) | Ref. |

| anti | LiHMDS | -50 °C | ~15 : 1 | acs.org |

| anti | KHMDS | -78 °C | ~1 : 20 | acs.org |

Lanthanide catalysts have emerged as powerful tools for promoting otherwise challenging reactions. A notable application is the Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines. nih.govnih.govfrontiersin.org This reaction proceeds in high yields and demonstrates remarkable functional group tolerance, accommodating acid-sensitive groups like Boc, PMB, and TBS, as well as nitrile and sulfide (B99878) functionalities. frontiersin.org

The reaction involves a C3-selective intramolecular aminolysis of the epoxide, a process that is efficiently promoted by the La(OTf)₃ catalyst. frontiersin.org Optimization studies have shown that refluxing in 1,2-dichloroethane (B1671644) (DCE) provides excellent yields and regioselectivity. frontiersin.org The methodology is effective for a range of substituents on the amine, including electron-rich and electron-deficient benzyl (B1604629) groups, as well as alkyl and allyl groups. nih.govfrontiersin.org

Table 3: Substrate Scope in La(OTf)₃-Catalyzed Azetidine Synthesis

| Amine Substituent | Product | Yield | Ref. |

| Benzyl | 1-benzyl-3-hydroxyazetidine derivative | High | nih.govfrontiersin.org |

| p-Methoxybenzyl (PMB) | 1-(p-methoxybenzyl)-3-hydroxyazetidine derivative | High | frontiersin.org |

| p-Chlorobenzyl | 1-(p-chlorobenzyl)-3-hydroxyazetidine derivative | High | frontiersin.org |

| n-Butyl | 1-(n-butyl)-3-hydroxyazetidine derivative | High | nih.govfrontiersin.org |

| tert-Butyl | 1-(tert-butyl)-3-hydroxyazetidine derivative | High | nih.govfrontiersin.org |

| Allyl | 1-allyl-3-hydroxyazetidine derivative | Moderate | nih.govfrontiersin.org |

Anionic intramolecular alkylation is a fundamental and widely used method for azetidine ring formation. acs.org The strategy involves a nitrogen anion, generated by the deprotonation of an amine or a related precursor, which acts as a nucleophile to displace a leaving group (such as a halide or sulfonate) located at the γ-position of the same molecule. acs.orgfrontiersin.org

This classic SN2 cyclization is a versatile approach for constructing the four-membered ring. frontiersin.org A challenge often encountered with this method is the potential for a competing elimination reaction. acs.org However, by carefully selecting the substrate and reaction conditions, efficient cyclization can be achieved. For example, enantiopure azetidines can be alkylated to form azetidinium salts, which then undergo ring-opening reactions, but the initial ring formation often relies on this fundamental intramolecular alkylation step. clockss.org

Cycloaddition reactions provide a powerful and convergent approach to the azetidine core, constructing the ring in a single step from two or more components. magtech.com.cnub.bwnih.gov These methods are particularly valuable for rapidly building molecular complexity.

[2+2] cycloadditions are a prominent strategy, with modern variations utilizing visible light photocatalysis. chemrxiv.orgspringernature.comrsc.org The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to azetidines. chemrxiv.orgrsc.org For instance, visible-light-mediated triplet energy transfer using an iridium photocatalyst can enable the [2+2] cycloaddition between oximes and alkenes, yielding highly functionalized azetidines under mild conditions. chemrxiv.orgspringernature.com

[3+1] cycloadditions have also been developed. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a formal [3+1] cycloaddition to produce azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical, which adds to the alkyne, followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig radical cyclization to form the azetidine ring. nih.gov

[3+2] cycloaddition reactions involving azetine intermediates are another effective strategy. For example, 1-azetines can react with in situ generated nitrile oxides to afford bicyclic azetidine products as single diastereomers. nih.gov These cycloaddition strategies highlight the versatility of using different components to construct the core azetidine structure and its fused derivatives. nih.gov

Table 4: Overview of Cycloaddition Strategies for Azetidine Synthesis

| Cycloaddition Type | Reactants | Key Features | Ref. |

| [2+2] Photocycloaddition | Oximes + Alkenes | Visible light, Iridium photocatalyst, Mild conditions | chemrxiv.orgspringernature.com |

| [3+1] Radical Annulation | Aliphatic Amines + Alkynes | Photo-induced, Copper catalysis, Radical cascade | nih.gov |

| [3+2] Cycloaddition | 1-Azetines + Nitrile Oxides | Forms bicyclic azetidines, High diastereoselectivity | nih.gov |

Ring Contraction Methodologies

Ring contraction strategies provide an alternative route to the azetidine core, starting from larger, more readily available heterocyclic systems.

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This two-step sequence starts with the selective monobromination of easily accessible N-sulfonyl-2-pyrrolidinone derivatives. acs.orgorganic-chemistry.org

The subsequent key step is a one-pot nucleophilic addition–ring contraction. In the presence of a base like potassium carbonate, the α-bromo N-sulfonylpyrrolidinone is opened by a nucleophile (such as an alcohol, phenol, or aniline). acs.org This generates an α-bromocarbonyl derivative with a γ-amide anion, which then undergoes an intramolecular SN2 cyclization, displacing the bromide to form the strained four-membered azetidine ring. acs.org This methodology has been shown to be scalable and efficient for producing a variety of substituted azetidines. acs.org

Table 2: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Pyrrolidinone Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinones | Alcohols, Phenols, Anilines | K₂CO₃ | α-carbonylated N-sulfonylazetidines | acs.orgorganic-chemistry.org |

Photochemical Wolff rearrangement can be employed to achieve ring contraction, leading to the formation of azetidin-2-ones (aza-β-lactams). This method involves the irradiation of 4-diazopyrazolidine-3,5-diones. rsc.orgrsc.org The photochemical decomposition of the diazo compound generates a ketene (B1206846) intermediate through ring contraction. rsc.org This highly reactive ketene can then be trapped by various nucleophiles, such as alcohols, water, or amines, to yield stable 1,2-diazetidinones, which are a class of β-lactams. rsc.org

For example, the acid form of the resulting aza-β-lactam can readily undergo decarboxylation to produce the corresponding 4-unsubstituted 1,2-dibenzyldiazetidinone. rsc.org This demonstrates a pathway where a five-membered ring is contracted to a four-membered β-lactam ring, which serves as a precursor for further functionalization. rsc.org

Functional Group Transformations on Pre-formed Azetidine Rings

Once the azetidine ring is formed, further modifications can be carried out. A common and crucial transformation is the reduction of a carbonyl group within the ring to a methylene (B1212753) group.

The reduction of azetidin-2-ones (β-lactams) is a widely used and effective method for the synthesis of azetidines, largely due to the ready availability of β-lactam precursors. publish.csiro.auacs.org This transformation can be accomplished with several reducing agents, with diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether being particularly effective, providing the corresponding N-substituted azetidines rapidly and in good yields. publish.csiro.auacs.org A significant advantage of this method is that the stereochemistry of the substituents on the ring is typically retained during the reduction process. publish.csiro.auacs.org

However, the choice of reducing agent is critical, as side reactions can occur. Reductions with diborane can sometimes lead to reductive ring cleavage, forming 3-aminopropanol derivatives as by-products. publish.csiro.au Alane reductions, on the other hand, tend to avoid this ring-opening pathway. publish.csiro.au The success of the reduction can also be influenced by the substituents on the β-lactam. For instance, bulky substituents or specific N-aryl groups can affect reactivity and may favor ring cleavage, especially in the presence of Lewis acids that can be associated with certain reducing agents. publish.csiro.auacs.org Reagents like lithium aluminum hydride (LiAlH₄) can also be used, but their reactivity is less predictable, potentially leading to either the desired azetidine or ring-fission products. acs.org

Table 3: Reduction of Azetidin-2-ones

| Azetidin-2-one Substrate | Reducing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-substituted azetidin-2-ones | Diborane | Tetrahydrofuran | N-substituted azetidines | Good | publish.csiro.au |

| N-substituted azetidin-2-ones | Alane | Ether | N-substituted azetidines | Good | publish.csiro.au |

| 1-Benzyl-4-phenylazetidin-2-one | Diborane | Tetrahydrofuran | 1-Benzyl-2-phenylazetidine & Ring-opened product | 35% & 35% | publish.csiro.au |

| 1-Benzyl-3-t-butyl-2,2-dimethylazetidin-2-one | Diborane | - | 1-Benzyl-3-t-butyl-2,2-dimethylazetidine | 60% | publish.csiro.au |

Catalytic Approaches in Azetidine Synthesis.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. In the context of azetidine synthesis, organocatalysts have been employed to facilitate various transformations, leading to highly functionalized four-membered rings. These methods often rely on the activation of substrates through the formation of transient, more reactive species such as enamines or iminium ions. rsc.org

One notable organocatalytic approach for the synthesis of optically pure 1,2,3-trisubstituted azetidines involves an L-proline catalyzed condensation reaction. This sequence begins with the condensation of substituted aldehydes and anilines to form Schiff bases, which then undergo further transformations to yield the azetidine core. rsc.org Another significant strategy is the aza-Morita–Baylis–Hillman (aza-MBH) reaction, which allows for the enantioselective synthesis of azetidines from ketimines and allenoates in the presence of a chiral amine catalyst, such as β-isocupreidine (β-ICD). rsc.org The resulting functionalized azetidines can be further elaborated; for instance, they can undergo reduction with diisobutylaluminium hydride (DIBAL-H) to yield allyl alcohols or participate in Suzuki-Miyaura cross-coupling reactions to introduce new aryl groups. rsc.orgjst.go.jp

Furthermore, [2+2] annulation reactions between aldehydes and aldimines, catalyzed by pyrrolidine-based organocatalysts, have been utilized for the diastereoselective synthesis of azetidin-2-ols. rsc.org These organocatalytic methods provide a versatile platform for accessing a diverse range of substituted azetidines under mild reaction conditions.

Electrocatalytic Strategies for C-N Bond Formation

Electrocatalysis offers a unique and sustainable approach to forging chemical bonds, utilizing electricity to drive redox reactions. In the realm of azetidine synthesis, electrocatalytic methods for intramolecular C-N bond formation are a promising area of development. A noteworthy example is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.org

This method merges cobalt catalysis with electrosynthesis to achieve the regioselective formation of a key carbocationic intermediate, which subsequently undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.org This electrocatalytic protocol has been shown to be effective for the synthesis of various substituted azetidines. The use of electricity provides a powerful means to mediate the oxidation state of the catalyst, enabling transformations that can be challenging to achieve with conventional chemical oxidants.

Recent advances in electrocatalysis continue to expand the toolbox for C-N bond formation, with ongoing research into new catalyst systems and reaction pathways. sciopen.com These developments hold the potential for more efficient and environmentally benign syntheses of azetidine derivatives in the future.

Stereoselective Synthesis of Chiral 3-Benzylazetidine (B1285715) Derivatives

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral azetidines, including derivatives of 3-benzylazetidine, is of paramount importance. These strategies can be broadly categorized into chiral auxiliary-mediated syntheses, asymmetric catalysis, and diastereoselective routes.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled. A general and scalable method for the synthesis of enantioenriched C2-substituted azetidines has been developed utilizing chiral tert-butanesulfinamides. acs.orgdigitellinc.com

In this approach, the commercially available and inexpensive chiral tert-butanesulfinamide is condensed with a 1,3-bis-electrophile, such as 3-chloropropanal, to form a sulfinimine. The addition of an organometallic reagent to this intermediate, followed by an intramolecular 4-exo-tet cyclization via backside displacement of the chloride, affords the C2-functionalized azetidine with high diastereoselectivity. acs.orgdigitellinc.com The sulfinamide auxiliary can then be cleaved to provide the enantioenriched azetidine. This method is versatile, allowing for the introduction of a variety of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups. acs.org

Table 1: Diastereoselective Synthesis of C2-Substituted Azetidines using a Chiral tert-Butanesulfinamide Auxiliary

| Entry | R-Group of Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Phenyl | 2-Phenyl-azetidine | 78 | >95:5 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-azetidine | 75 | >95:5 |

| 3 | 2-Thienyl | 2-(2-Thienyl)-azetidine | 68 | >95:5 |

| 4 | Vinyl | 2-Vinyl-azetidine | 55 | 92:8 |

| 5 | Isopropenyl | 2-Isopropenyl-azetidine | 62 | 93:7 |

| 6 | Benzyl | 2-Benzyl-azetidine | 71 | 94:6 |

Data compiled from studies on the application of chiral tert-butanesulfinamide auxiliaries in azetidine synthesis. acs.orgdigitellinc.com

Asymmetric catalysis provides a more atom-economical approach to enantiomerically pure compounds, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of the chiral product. Both metal-based and organo-catalysts have been successfully employed for the enantioselective synthesis of azetidine derivatives. rsc.orgyoutube.com

Chiral squaramide hydrogen-bond donor catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org This method demonstrates broad substrate scope, accommodating a variety of substituents on the azetidine ring and different electrophiles. acs.org

In the realm of organocatalysis, chiral phosphoric acids have been utilized as catalysts in reactions such as the asymmetric benzidine (B372746) rearrangement, showcasing their potential for inducing enantioselectivity in various transformations. nih.gov While direct asymmetric catalytic synthesis of 3-benzylazetidine is a specific goal, the principles demonstrated in these broader catalytic systems provide a strong foundation for the development of such targeted methods.

Diastereoselective synthesis aims to control the formation of one diastereomer over others in molecules with multiple stereocenters. This can be achieved by taking advantage of the steric and electronic properties of substrates and reagents. A number of diastereoselective methods have been developed for the synthesis of polysubstituted azetidines.

One such method involves the diastereospecific synthesis of enantiomerically pure polysubstituted azetidines from 1,3-amino alcohols containing three chiral centers. acs.orgdocumentsdelivered.com This approach allows for the controlled construction of highly substituted azetidine rings. Another strategy is the iodine-mediated cyclization of homoallylamines, which at room temperature yields cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization. nih.gov These iodo-azetidines can be further functionalized through nucleophilic displacement of the iodine. nih.gov

Boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has also been reported to produce polysubstituted piperidines with high diastereoselectivity, demonstrating the utility of azetidines as building blocks in diastereoselective synthesis. nih.gov

Protecting Group Strategies in 3-Benzylazetidine Hydrochloride Synthesis

The synthesis of complex molecules often requires the use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.com In the synthesis of this compound, the nitrogen atom of the azetidine ring is typically protected during the synthetic sequence and then deprotected in the final step to yield the desired hydrochloride salt. The choice of protecting group is crucial and depends on its stability to the reaction conditions employed and the ease of its removal. tcichemicals.comnumberanalytics.com

Commonly used nitrogen protecting groups in azetidine synthesis include the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. The Boc group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions, which is convenient for the direct formation of the hydrochloride salt. uni-muenchen.denih.gov The benzyl group is also a robust protecting group that can be removed by catalytic hydrogenation. wiley-vch.de

A less common but effective protecting group for azetidine nitrogen is the tert-butoxythiocarbonyl (Botc) group. acs.org The Botc group has been shown to facilitate the lithiation and subsequent electrophilic substitution at the carbon alpha to the nitrogen, enabling further functionalization of the azetidine ring. acs.org Similar to the Boc group, the Botc group is acid-labile and can be removed under acidic conditions to provide the corresponding amine salt. acs.org

Table 2: Common Nitrogen Protecting Groups in Azetidine Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Benzyl | Bn | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| tert-Butoxythiocarbonyl | Botc | Acidic conditions, thermal |

| p-Toluenesulfonyl | Ts | Reductive cleavage (e.g., Na/NH₃) |

This table summarizes common protecting groups for the azetidine nitrogen and their typical deprotection methods. nih.govwiley-vch.deacs.org

N-Benzyl Protection and Subsequent Deprotection Strategies

The N-benzyl group is a widely used protecting group in the synthesis of azetidine derivatives due to its relative stability and the various methods available for its removal.

Protection: The introduction of a benzyl group onto the azetidine nitrogen is typically achieved through nucleophilic substitution. This involves reacting the azetidine with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. commonorganicchemistry.comrsc.org For instance, N-benzylamines can be synthesized by treating the corresponding deprotected amine with benzyl bromide and a base like triethylamine (B128534) in a solvent such as acetonitrile. rsc.org

Deprotection: A common and effective method for N-benzyl group removal is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. commonorganicchemistry.comnih.gov Solvents like methanol, ethanol, or ethyl acetate (B1210297) are frequently used. commonorganicchemistry.com In some cases, the addition of an acid, such as hydrochloric acid or acetic acid, can facilitate the debenzylation process, particularly for more complex molecules. nih.gov For example, the deprotection of N-Boc, N-benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives was successfully achieved using 20% Pd(OH)₂/C in the presence of acetic acid. nih.gov

Another strategy for N-benzyl deprotection involves oxidative methods. For example, the laccase from Trametes versicolor in combination with TEMPO has been shown to selectively deprotect N-benzyl groups under mild, aerobic conditions. rsc.org

The synthesis of N-benzyl azetidine-3-carboxylic acid is a key step in producing azetidine-3-carboxylic acid derivatives. A process for this involves the hydrolysis of N-benzyl-3-cyanoazetidine. google.com The resulting N-benzyl azetidine-3-carboxylic acid can then be deprotected via palladium-catalyzed hydrogenolysis to yield the final product. google.com

Application of Other Amine Protecting Groups (e.g., Boc, Sulfonyl)

Besides the N-benzyl group, other protecting groups such as tert-butoxycarbonyl (Boc) and various sulfonyl groups are instrumental in the synthesis of functionalized azetidines.

Boc Group: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. acs.org The synthesis of N-Boc-azetidine derivatives often serves as a starting point for further functionalization. For example, N-Boc-azetidin-3-one can be converted to methyl (N-Boc-azetidin-3-ylidene)acetate via a Horner-Wadsworth-Emmons reaction. mdpi.com This intermediate can then undergo aza-Michael additions with various NH-heterocycles to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

The Boc group also facilitates lithiation and subsequent electrophile trapping at the α-position of the azetidine ring. acs.org A related group, tert-butoxythiocarbonyl (Botc), has been shown to be even more effective in this regard and can be removed under milder acidic or thermal conditions compared to Boc. acs.org The synthesis of 2-substituted N-Boc azetines can be achieved through the α-lithiation–elimination of N-Boc-3-methoxyazetidine, followed by trapping with various electrophiles. nih.gov

Sulfonyl Groups: Sulfonyl groups, such as tosyl (Ts), nosyl (Ns), and p-methoxybenzenesulfonyl, are also valuable protecting and activating groups in azetidine synthesis. acs.org N-sulfonylazetidines can be synthesized through a one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org These N-sulfonylazetidines can then be further functionalized. For example, some sulfonyl groups are more readily removable than the tosyl group, providing synthetic flexibility. acs.org

The synthesis of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid involves the use of a methanesulfonyl group to protect a hydroxyl group, followed by sulfonation and cyclization. researchgate.net Furthermore, N-sulfonylazetidines can undergo polymerization under specific conditions. rsc.org

Compound Names Mentioned in the Article

Chemical Reactivity and Transformation Pathways of 3 Benzylazetidine Hydrochloride and Azetidine Scaffolds

Ring-Opening Reactions of Azetidines

The considerable ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring susceptible to cleavage under various conditions, providing a valuable route to functionalized acyclic amines. rsc.org These ring-opening reactions can be initiated by nucleophiles or acids, with the regioselectivity and stereoselectivity of the process being influenced by the substitution pattern on the azetidine ring and the nature of the reagents.

Nucleophilic Ring-Opening Processes

The nucleophilic opening of the azetidine ring typically requires activation of the nitrogen atom to enhance the electrophilicity of the ring carbons. rsc.org This is often achieved by forming a quaternary azetidinium salt, for instance, by N-alkylation or N-acylation. The subsequent attack by a nucleophile leads to the cleavage of a C-N bond, yielding a γ-substituted amine.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. In many cases, the nucleophile preferentially attacks the less sterically hindered carbon atom adjacent to the nitrogen. However, electronic factors can also play a significant role, particularly in unsymmetrically substituted azetidinium ions. For instance, the presence of an aryl group at the 2-position can direct the nucleophilic attack to this carbon due to the stabilization of the transition state. nih.gov

A variety of nucleophiles have been employed in the ring-opening of azetidinium salts, including halides, cyanide, azide, acetate (B1210297), and organometallic reagents. nih.govresearchgate.net The choice of nucleophile, in conjunction with the substitution pattern on the azetidine ring, determines the nature of the resulting functionalized amine. For example, the reaction of azetidinium ions with hydride reagents can lead to the formation of amino alcohols or diamines, depending on the substituents present. rsc.org

| Azetidinium Salt | Nucleophile | Product(s) | Yield (%) | Reference |

| N-Benzyl-2-phenylazetidinium | LiAlH4 | N-Benzyl-1-phenyl-3-aminopropanol | - | rsc.org |

| N-Benzyl-2-cyanoazetidinium | NaBH3CN | N-Benzyl-3-amino-4-cyanobutane | - | rsc.org |

| 1-Azoniabicyclo[3.2.0]heptane | KCN | 2-(Cyanomethyl)pyrrolidine / 2-Cyanomethylazepane | - | nih.gov |

| 1-Azoniabicyclo[3.2.0]heptane | NaN3 | 2-(Azidomethyl)pyrrolidine / 2-Azidomethylazepane | - | nih.gov |

Table 1: Examples of Nucleophilic Ring-Opening of Azetidinium Salts

Acid-Catalyzed Isomerization and Ring Expansion

Azetidines can undergo isomerization and ring expansion reactions under acidic conditions. core.ac.uk Protonation of the azetidine nitrogen activates the ring towards cleavage, which can be followed by intramolecular rearrangement to form more stable five- or six-membered rings. For example, the treatment of 2-alkenyl azetidines with activated alkynes can lead to ring expansion to form azocanes. rsc.org

In a notable example of acid-mediated ring expansion, 2,2-disubstituted azetidine carbamates have been shown to rearrange to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of a Brønsted acid. researchgate.net This reaction proceeds through protonation of the azetidine nitrogen, followed by ring opening to form a carbocation intermediate that is trapped by the carbamate (B1207046) oxygen. This transformation is generally high-yielding and tolerates a range of functional groups.

| Azetidine Derivative | Acid | Product | Yield (%) | Reference |

| N-Boc-2-phenyl-2-carboethoxyazetidine | TFA | 6-Phenyl-6-carboethoxy-1,3-oxazinan-2-one | 96 | researchgate.net |

| N-Cbz-2-(4-methoxyphenyl)-2-carboethoxyazetidine | TFA | 6-(4-Methoxyphenyl)-6-carboethoxy-1,3-oxazinan-2-one | 95 | researchgate.net |

Table 2: Acid-Catalyzed Ring Expansion of Azetidine Carbamates

Ring-Expansion Reactions of Azetidines

Beyond acid-catalyzed processes, azetidines can undergo ring expansion to form larger heterocyclic systems through various rearrangement reactions. nih.govresearchgate.net These transformations are often driven by the release of ring strain and provide access to valuable pyrrolidine (B122466), piperidine, and even larger ring structures.

A prominent example is the Stevens rearrangement of azetidinium ylides, which are typically generated by treating N-benzyl or N-allyl azetidinium salts with a strong base. nih.gov This acs.orgacs.org-sigmatropic rearrangement involves the migration of a substituent from the nitrogen atom to an adjacent carbon, resulting in a ring-expanded product. For instance, N-benzylazetidinium salts can rearrange to form 2-phenylpyrrolidines. nih.gov

Another strategy for ring expansion involves the intramolecular cyclization of a side chain onto the azetidine ring, followed by nucleophilic opening of the resulting bicyclic intermediate. nih.gov For example, an azetidine bearing a 3-hydroxypropyl side chain at the 2-position can be converted to a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent treatment with a nucleophile can lead to the formation of either a pyrrolidine or an azepane derivative, with the product distribution depending on the substitution pattern and the nucleophile used. nih.gov

| Azetidine Derivative | Reagents | Product | Yield (%) | Reference |

| N-Benzyl-2-vinylazetidinium salt | KHMDS | 3-Vinylpyrrolidine | - | nih.gov |

| 2-(3-Hydroxypropyl)azetidine | 1. MsCl, Et3N; 2. KCN | 2-(Cyanomethyl)pyrrolidine / 2-Cyanomethylazepane | - | nih.gov |

| 3-Methyleneazetidine | Diazo compound, Rh2(OAc)4 | 4-Methylenepyrrolidine | up to 96 | organic-chemistry.org |

Table 3: Examples of Ring-Expansion Reactions of Azetidines

Diversification and Functionalization of the Azetidine Ring System

The azetidine scaffold can be functionalized through a variety of methods, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. rsc.orgnih.gov These functionalization strategies can be broadly categorized into the derivatization of existing functional groups on the azetidine core and the direct functionalization of the ring's C-H bonds.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of substituted azetidines. rsc.orgresearchgate.net For instance, palladium-catalyzed intramolecular amination of C(sp³)-H bonds has been successfully employed to construct the azetidine ring. rsc.orgresearchgate.net Furthermore, the azetidine ring itself can act as a directing group for the ortho-C-H functionalization of an attached aryl ring. acs.orgnih.gov

Derivatization of Functional Groups on the Azetidine Core

Azetidines bearing functional groups such as hydroxyl, bromo, or cyano moieties serve as versatile intermediates for further synthetic transformations. rsc.orgresearchgate.net For example, a 3-bromoazetidine (B1339375) derivative can undergo nucleophilic substitution with various nucleophiles to introduce a range of substituents at the 3-position. rsc.org Similarly, the hydroxyl group of 3-hydroxyazetidine can be activated and displaced, or oxidized to the corresponding azetidin-3-one, which is a valuable precursor for further functionalization. nih.govgoogle.com

The cyano group in 2-cyanoazetidines can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing access to azetidine-based amino acids and diamines. nih.gov These transformations highlight the utility of functionalized azetidines as building blocks in medicinal chemistry and materials science.

| Azetidine Derivative | Reagents | Product | Yield (%) | Reference |

| 1-tert-Butyl-3-bromo-3-methylazetidine | NaCN | 1-tert-Butyl-3-cyano-3-methylazetidine | - | rsc.org |

| N-Boc-3-hydroxyazetidine | Dess-Martin periodinane | N-Boc-azetidin-3-one | - | nih.gov |

| N-Benzyl-3-cyanoazetidine | MeOH, H+ | N-Benzyl-azetidine-3-carboxylic acid methyl ester | - | google.com |

Table 4: Examples of Derivatization of Functional Groups on the Azetidine Core

Reactions Involving the N-Benzyl Moiety and Benzyl (B1604629) Substituent

The N-benzyl group is a common protecting group for the azetidine nitrogen. Its removal, typically through catalytic hydrogenation, unmasks the secondary amine for further functionalization. researchgate.netox.ac.uk For instance, hydrogenolysis using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) is a standard method for N-debenzylation. nih.gov Alternative methods, such as using potassium tert-butoxide in DMSO with oxygen, have also been developed for the N-debenzylation of various nitrogen heterocycles. researchgate.net

The benzyl group at the 3-position of the azetidine ring also offers opportunities for chemical modification. The benzylic C-H bonds are susceptible to oxidation under certain conditions. mdpi.com For example, reagents like potassium permanganate (B83412) can oxidize a benzylic methylene (B1212753) group to a carboxylic acid. mdpi.com Furthermore, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions, although the reactivity may be influenced by the azetidine ring. The benzylic position can also be involved in radical reactions. acs.org

Oxidative Transformations of N-Benzylated Azetidines

The nitrogen atom in N-benzylated azetidines is susceptible to oxidation, leading to the formation of various products, including isoxazolidines and products of elimination reactions. The course of the reaction is often dependent on the oxidant used and the substitution pattern of the azetidine ring.

One notable transformation is the oxidation of N-substituted azetidines to form isoxazolidine (B1194047) rings. For instance, the treatment of N-benzhydrylazetidine with hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst (Na₂WO₄·2H₂O) results in the formation of the corresponding N-benzhydryl isoxazolidine. rsc.org Similarly, the use of meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant in the presence of sodium carbonate can convert N-benzylazetidines bearing substituents at the 2-position into 2-benzyl-isoxazolidine derivatives. rsc.org Specifically, the reaction of azetidines with nitrile or ester groups at the C-2 position with m-CPBA leads to the corresponding isoxazolidines. rsc.org

The stereochemistry of the azetidine ring can influence the outcome of the oxidation. For N-oxides that have a cis relationship with a substituent at the 4-position, a Cope elimination reaction can occur, leading to the formation of hydroxylamines as byproducts alongside isoxazolidines. rsc.org Furthermore, research into oxidative nitrogen-atom insertion into the azetidine ring has shown that it can lead to the formation of cyclopropanes, a transformation driven by the ring strain which facilitates the generation of a radical pair intermediate. acs.org

Table 1: Examples of Oxidative Transformations of N-Benzylated Azetidine Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| N-Benzhydrylazetidine | H₂O₂, Na₂WO₄·2H₂O | N-Benzhydryl isoxazolidine | rsc.org |

| 2-substituted N-benzylazetidine (nitrile or ester at C-2) | m-CPBA, Na₂CO₃ | 2-Benzyl-isoxazolidine derivatives | rsc.org |

| N-oxide of 4-methylazetidine (cis relationship) | - | Hydroxylamine and Isoxazolidine | rsc.org |

| Azetidines | Anomeric amide reagent | Cyclopropanes | acs.org |

Hydrogenation of Benzylidene Precursors to 3-Benzylazetidines

Information regarding the direct hydrogenation of 3-benzylideneazetidine (B1493099) precursors to yield 3-benzylazetidines could not be located in the reviewed scientific literature. While hydrogenation is a common method for the reduction of various functional groups and for the cleavage of protecting groups in azetidine chemistry, specific examples pertaining to the saturation of a 3-benzylidene group to a 3-benzyl group on the azetidine scaffold were not found. rsc.orggoogle.comgoogle.com

Applications of Azetidine Scaffolds in Advanced Synthetic Organic Chemistry

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

The utility of azetidines as versatile synthons is a cornerstone of modern synthetic organic chemistry. rsc.org Their rigid, three-dimensional structure is a desirable feature in drug design, as it can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. enamine.net The strained four-membered ring can be strategically opened or transformed, providing access to a diverse range of more complex molecular architectures. rsc.org

Recent synthetic advancements have made functionalized azetidines more accessible, which has, in turn, accelerated their use as key intermediates. nih.gov For instance, methods like the Ti(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents have been developed for the synthesis of spirocyclic NH-azetidines. rsc.org Similarly, palladium-catalyzed intramolecular C(sp³)–H amination provides a route to functionalized azetidines. rsc.org These synthetic innovations have expanded the toolkit available to chemists, allowing for the incorporation of the azetidine (B1206935) scaffold into a wide array of complex molecules.

The reactivity of azetidines, driven by their ring strain, makes them excellent candidates for ring-opening and expansion reactions, further highlighting their versatility as building blocks. rsc.orgrsc.org This unique chemical behavior allows for the transformation of the azetidine core into other heterocyclic systems, such as piperidines, which are also prevalent in bioactive compounds. rsc.org

Azetidines serve as valuable precursors for the synthesis of non-natural, conformationally constrained amino acids. mdpi.comacs.org These novel amino acid derivatives are of significant interest in peptidomimetic and protein engineering studies. acs.org Azetidine-2-carboxylic acid, an analogue of proline, is a naturally occurring example that underscores the biological relevance of this class of compounds. bham.ac.uk

One efficient strategy for creating new heterocyclic amino acid derivatives involves the aza-Michael addition to (N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov This starting material can be prepared from (N-Boc)azetidin-3-one through a Horner–Wadsworth–Emmons reaction. mdpi.combohrium.comnih.gov The subsequent addition of various NH-heterocycles yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.gov

Further diversification of these azetidine-containing amino acid derivatives can be achieved through cross-coupling reactions. For example, the Suzuki–Miyaura cross-coupling of a brominated pyrazole–azetidine hybrid with different boronic acids has been successfully employed to generate a library of novel compounds. mdpi.combohrium.comnih.gov An organometallic route followed by a metal-catalyzed asymmetric reduction has also been presented for the synthesis of a new library of 2-azetidinylcarboxylic acids, which were subsequently used in the formation of small peptide chains. acs.org

Table 1: Synthetic Methods for Azetidine-Containing Amino Acid Derivatives

| Starting Material | Key Reaction | Product Class |

|---|---|---|

| (N-Boc)azetidin-3-one | Horner–Wadsworth–Emmons & Aza-Michael Addition | 3-Substituted 3-(acetoxymethyl)azetidines |

| Brominated pyrazole-azetidine hybrid | Suzuki–Miyaura Cross-Coupling | Diversified heterocyclic amino acids |

The unique geometry and reactivity of the azetidine ring make it an excellent scaffold for the construction of more complex, three-dimensional structures such as fused, bridged, and spirocyclic ring systems. These intricate architectures are of great interest in medicinal chemistry as they can act as bioisosteres for common saturated heterocycles, potentially offering improved physicochemical properties and novel intellectual property. researchgate.net

Spirocyclic azetidines, where the four-membered ring is connected to another ring via a single shared carbon atom, create a rigid, perpendicular arrangement of the two rings. technologynetworks.comenamine.net This structural feature can be advantageous in drug discovery for steering the geometry of lead compounds. enamine.net Synthetic methods to access these structures include the Kulinkovich-type reaction to produce spirocyclic NH-azetidines. rsc.org

Fused azetidine systems, where the azetidine ring shares a bond with another ring, can be synthesized through various cycloaddition reactions. nih.gov The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct approach to forming functionalized azetidines that can be part of a fused bicyclic system. rsc.orgresearchgate.netmdpi.com For example, visible light-enabled intramolecular aza Paternò–Büchi reactions have been used to create bicyclic azetidines with high diastereoselectivity. researchgate.net Additionally, intramolecular Mitsunobu reactions have been employed to achieve azetidine ring closure, forming fused systems. mdpi.com

Table 2: Examples of Complex Ring Systems from Azetidine Scaffolds

| Ring System | Synthetic Approach | Key Features |

|---|---|---|

| Spirocyclic | Kulinkovich-type coupling | Rigid, perpendicular ring structure |

| Fused (Bicyclic) | Intramolecular aza Paternò–Büchi reaction | Direct formation of functionalized fused systems |

Strategic Incorporation of Azetidine Moieties in Total Synthesis

The incorporation of the azetidine moiety is a strategic consideration in the total synthesis of natural products and complex bioactive molecules. bham.ac.uk The presence of an azetidine ring can impart desirable pharmacological properties. Several natural products, such as the sphingosine-derived alkaloids penaresidin A and B, contain an azetidine ring and exhibit potent biological activity. bham.ac.uk

The synthesis of azetidine-containing target molecules often relies on the development of robust and efficient methods for constructing the strained four-membered ring at a suitable stage. frontiersin.orgnih.gov Intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a suitable leaving group, are a common strategy for forming the azetidine ring. frontiersin.orgnih.gov Another approach is the intramolecular aminolysis of epoxy amines, which can be catalyzed by Lewis acids like lanthanoid triflates. frontiersin.orgnih.gov

The strategic placement of an azetidine ring can also serve as a key step in a synthetic sequence, where the ring's strain is later harnessed for further transformations. The ability to functionalize the azetidine ring post-synthesis adds to its strategic value, allowing for late-stage modification of complex molecules. rsc.org

Azetidines as Chiral Ligands in Asymmetric Catalysis

Chiral, non-racemic azetidines have found significant application as ligands and organocatalysts in asymmetric catalysis. researchgate.netbirmingham.ac.uk Their rigid conformational structure is advantageous for creating a well-defined chiral environment around a metal center, which can lead to high levels of stereocontrol in catalytic reactions. rsc.org

Since the 1990s, azetidine-derived ligands have been utilized to induce asymmetry in a variety of chemical transformations, including Friedel-Crafts alkylations, Henry (nitroaldol) reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk For example, enantiopure cis-amino azetidines have been shown to be effective chiral ligands for transition metals like copper in catalyzing the asymmetric Henry reaction, achieving excellent enantioselectivity. bham.ac.uk

The development of azetidine-based binuclear zinc catalysts represents another promising approach in enantioselective catalysis. rsc.org The rigidity of the azetidine scaffold in these catalysts helps to control the catalytic pocket, leading to enhanced enantioselectivity in reactions such as the asymmetric Michael addition of phosphites. rsc.org The performance of these azetidine-containing catalysts is often benchmarked against analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings. researchgate.netbirmingham.ac.uk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Benzylazetidine (B1285715) hydrochloride |

| (N-Boc-azetidin-3-ylidene)acetate |

| (N-Boc)azetidin-3-one |

| Azetidine-2-carboxylic acid |

| Penaresidin A |

| Penaresidin B |

| Proline |

| Azelnidipine |

| Sonidegib |

| Danofloxacin |

| Meperidine |

| Benzydamine Hydrochloride |

| 1-Benzyl-3-chloroazetidine |

| 1-benzyl-3-hydroxyazetidine |

| 3-hydroxy-azetidine hydrochloride |

| 1-benzhydryl-3-hydroxylazetidine hydrochloride |

| N-tert-butyl-azetidin-3-ol |

| 1-(4-trifluoromethylphenyl)-piperazine |

| N-((S)-1-phenylethyl)azetidine-2-carbonitriles |

| N-benzylazetidine-2-carbonitrile |

| Benzylamine |

| Epichlorohydrin |

| Methanesulfonyl chloride |

| Boronic acid |

| Diethylzinc |

Computational and Mechanistic Investigations of 3 Benzylazetidine Hydrochloride and Azetidine Chemistry

Mechanistic Elucidation of Azetidine (B1206935) Formation and Transformation Reactions

Understanding the mechanisms underlying the synthesis and reactions of azetidines is crucial for developing efficient and selective synthetic methodologies. Computational studies have played a pivotal role in elucidating these pathways.

The formation of the azetidine ring often proceeds through intramolecular nucleophilic substitution reactions. frontiersin.org For instance, the cyclization of γ-amino alcohols can be mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce azetidines. acs.org Computational studies, often employing Density Functional Theory (DFT), have been used to model these reactions, identifying key intermediates and transition states.

In the context of photocatalyzed [2+2] cycloadditions to form azetidines, mechanistic studies have pointed to the involvement of excited state intermediates. nih.gov For example, in the aza Paternò–Büchi reaction, a triplet state cycloaddition is thought to proceed through a 1,4-biradical intermediate. nih.gov The stereoselectivity of such reactions can be influenced by the nature of these intermediates. nih.gov Similarly, in Pd(II)-catalyzed C(sp3)–H amination reactions, an octahedral Pd(IV) species has been proposed as a key intermediate leading to the formation of the azetidine ring. rsc.org

Recent investigations into the reaction of cyclic secondary amines to form various nitrogen-containing heterocycles have proposed an azomethine imine intermediate in the pathway leading to cyclopropanes from azetidines. acs.org DFT calculations have been instrumental in supporting the plausibility of these proposed intermediates and ruling out alternative pathways with high activation barriers. acs.org

Catalysis is central to many modern methods for azetidine synthesis. Computational modeling has been invaluable in understanding the intricacies of these catalytic cycles and the origins of selectivity. For instance, in the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines, computational studies suggest that the coordination of the lanthanum catalyst to the substrate and/or product is responsible for the observed regioselectivity. frontiersin.org Calculations of the transition states for the formation of azetidine versus the competing pyrrolidine (B122466) ring showed a lower energy barrier for azetidine formation, consistent with experimental results. frontiersin.org

In enantioselective catalysis, understanding the factors that govern stereochemical outcomes is paramount. For copper-catalyzed boryl allylation of azetines to produce chiral 2,3-disubstituted azetidines, kinetic and computational studies indicated that the reaction proceeds through a fast boryl cupration followed by a rate-determining allylation via an SN2' pathway. acs.org This detailed mechanistic understanding allows for the rational design of catalysts and reaction conditions to achieve high levels of enantioselectivity. acs.org

Furthermore, computational models have been developed to predict the reactivity and yield of azetidine synthesis. mit.edu By calculating frontier orbital energies of reactants, researchers can predict whether a particular combination of starting materials will lead to the formation of an azetidine. mit.edu

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly DFT, have become an indispensable tool for investigating the properties and reactivity of molecules like 3-benzylazetidine (B1285715) hydrochloride.

DFT calculations allow for the determination of various electronic properties and reactivity descriptors that provide insights into the behavior of azetidine derivatives. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. epstem.net These parameters help in understanding the reactivity of the molecule. For example, the HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively.

The distribution of atomic charges within a molecule, which can be calculated using methods like Mulliken population analysis, reveals potential sites for nucleophilic or electrophilic attack. epstem.net In a study of nitroimine derivatives of azetidine, DFT calculations were used to determine the heats of formation and bond dissociation energies, providing insights into their stability. researchgate.net

Computational investigations have also explored how substituents on the azetidine ring influence its electronic properties and reactivity. For instance, the presence of an electron-withdrawing p-chlorophenyl group on the azetidine ring introduces a hydrophobic and electron-withdrawing element, which can affect its interactions with other molecules. ontosight.ai

The significant ring strain in azetidines is a defining feature that influences their conformation and reactivity. rsc.orgresearchgate.net Computational methods are well-suited to quantify this strain. The ring-strain energy of azetidine has been calculated to be approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net

DFT and other computational methods can be used to determine the preferred conformations of substituted azetidines, such as 3-benzylazetidine. The puckering of the four-membered ring and the orientation of substituents are key conformational features. These calculations are crucial for understanding how the three-dimensional structure of an azetidine derivative influences its properties and biological activity. nih.gov For example, in the synthesis of azetidine-2,3-dicarboxylic acids, computational docking studies were used to suggest the binding modes of different stereoisomers in the active site of NMDA receptors. nih.govnih.gov

Theoretical Studies on Stereochemical Outcomes and Enantioselectivity

The synthesis of chiral azetidines with specific stereochemistry is of great importance in medicinal chemistry. Theoretical studies have been instrumental in understanding and predicting the stereochemical outcomes of reactions involving azetidines.

In the asymmetric synthesis of chiral azetidin-2-ones via the Staudinger reaction, theoretical investigations have explored the mechanism and the factors influencing the stereochemical course of the reaction. dntb.gov.ua Similarly, for the enantioselective [3+1]-cycloaddition to form 2-azetines, computational studies can help elucidate the transition state structures that lead to the observed enantiomeric excess. nih.gov

Holistic approaches that combine experimental data with statistical and computational modeling are emerging as powerful tools for predicting enantioselectivity in asymmetric catalysis. nih.gov By developing models that incorporate descriptors for various reaction components, it is possible to understand the interactions that lead to asymmetric induction and to quantitatively predict the enantioselectivity for new substrates and catalysts. nih.gov For instance, in the rhodium-catalyzed 1,4-addition of phenylboronic acid, DFT modeling successfully predicted the absolute configuration of the product and showed that steric pressure from bulky groups was the primary determinant of enantioselectivity. rsc.org

Computational Approaches to Structure-Reactivity Relationships in Azetidine Transformations

Computational chemistry has emerged as an indispensable tool for elucidating the intricate relationship between the structure of azetidine derivatives and their reactivity in various chemical transformations. Through the use of quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can model reaction pathways, calculate transition state energies, and predict how substituents influence the energetics and mechanisms of azetidine reactions. These theoretical investigations provide a molecular-level understanding that complements experimental findings and guides the rational design of synthetic strategies.

A significant area of focus has been the computational analysis of azetidine ring-opening reactions. The inherent ring strain of the four-membered ring (approximately 25.2 kcal/mol) makes azetidines susceptible to nucleophilic attack, but the reactivity is highly dependent on the nature of the substituents on both the nitrogen and carbon atoms of the ring. mdpi.com Computational studies allow for the systematic evaluation of these substituent effects on the activation barriers of such transformations.

For instance, in a study on the intramolecular ring-opening decomposition of N-arylazetidines, a combination of experimental and computational methods was used to understand the factors governing the stability of these compounds. nih.govnih.gov The rate of this acid-mediated decomposition, which proceeds via nucleophilic attack of a pendant amide group, was found to be highly sensitive to the electronic properties of the N-aryl substituent. nih.gov A key determinant of this reactivity is the pKa of the azetidine nitrogen, as protonation is a precursor to the ring-opening event. nih.gov Quantum mechanical calculations were employed to determine the pKa values for a series of analogues, which correlated well with their observed stability. nih.gov

| Compound | Substituent (R) | Calculated pKa (cpKa2) | Measured pKa |

|---|---|---|---|

| 1 | 2-pyridyl | -1.1 | - |

| 2 | 4-pyridyl | -0.7 | - |

| 3 | 3-pyridyl | 0.2 | - |

| 4 | Phenyl | 2.9 | 4.3 |

| 5 | 4-Methoxyphenyl | 3.3 | 4.7 |

| 6 | 4-Cyanophenyl | 0.5 | 0.5 |

Table 1: Calculated and Measured pKa Values of the Azetidine Nitrogen in N-Arylazetidine Derivatives. nih.gov The calculated pKa (cpKa2) values were determined using quantum mechanics, while the measured pKa values were obtained via NMR spectroscopy. The data illustrates the significant impact of the N-aryl substituent on the basicity of the azetidine ring. nih.gov

The data clearly demonstrates that electron-donating groups on the aryl ring, such as methoxy, increase the basicity (higher pKa) of the azetidine nitrogen, while electron-withdrawing groups like cyano and the pyridyl nitrogen significantly decrease it. nih.gov This modulation of basicity directly impacts the propensity for protonation and subsequent ring-opening, thereby establishing a clear structure-reactivity relationship. nih.gov

Further illustrating the power of computational methods, studies on the analogous three-membered aziridines have provided detailed insights into how N-substituents can be tuned to modulate reactivity, a principle that is directly applicable to azetidine chemistry. A computational study on the nucleophilic ring-opening of a series of N-substituted aziridines by acetate (B1210297) revealed a dramatic range of activation energies, highlighting the profound influence of the substituent's electronic properties. nih.gov

| Compound | N-Substituent (Y) | Calculated Activation Energy (ΔE≠) (kcal/mol) |

|---|---|---|

| 1 | -H | 32.1 |

| 8 | -Ms (Mesyl) | 7.0 |

| 10 | -Tf (Triflyl) | -2.7 |

Table 2: Calculated Activation Energies for the Nucleophilic Ring-Opening of N-Substituted Aziridines. nih.gov The calculations show that strongly electron-withdrawing substituents on the nitrogen atom significantly lower the activation barrier for ring-opening, thereby increasing the reactivity of the heterocycle. nih.gov

These computational findings show that the activation energy for the ring-opening of an N-H aziridine (B145994) is substantial, but the introduction of electron-withdrawing groups like mesyl (Ms) and triflyl (Tf) dramatically lowers this barrier. nih.gov In the case of the N-triflyl substituent, the activation energy is even calculated to be negative, suggesting a highly facile ring-opening process. nih.gov This trend is attributed to the ability of the electron-withdrawing group to stabilize the developing negative charge on the nitrogen atom in the transition state. nih.gov

Beyond ring-opening reactions, computational approaches have also been instrumental in understanding and predicting the outcomes of other azetidine transformations. For example, DFT calculations have been used to rationalize the regioselectivity of La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines for the synthesis of azetidines. nih.gov The calculations of the transition states showed a lower energy pathway for the formation of the azetidine ring over the competing pyrrolidine ring, which was consistent with the experimental observations. nih.gov

Future Directions in 3 Benzylazetidine Hydrochloride Research

Development of Next-Generation Synthetic Methodologies

The synthesis of azetidines has historically been less developed than that of other nitrogen-containing heterocycles. researchgate.net However, recent years have seen a surge in innovative methods that are paving the way for the next generation of synthetic approaches to compounds like 3-benzylazetidine (B1285715) hydrochloride. Future efforts will likely focus on enhancing efficiency, stereoselectivity, and functional group tolerance.

Key areas of development include:

Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, are emerging as powerful tools for constructing the azetidine (B1206935) ring. rsc.orgnih.gov These methods offer mild reaction conditions and can provide access to highly functionalized azetidines that are difficult to obtain through traditional means. nih.gov Future research will likely expand the substrate scope and improve the enantioselectivity of these photochemical cycloadditions. mit.edu

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly when dealing with highly reactive intermediates. uniba.it The development of flow-based methods for the lithiation and subsequent functionalization of azetidine precursors, using greener solvents like cyclopentyl methyl ether (CPME), represents a sustainable and robust approach to synthesizing a diverse range of 3-substituted azetidines. uniba.it

Catalytic C-H Amination: Intramolecular C-H amination reactions catalyzed by transition metals like palladium provide a direct and efficient route to the azetidine core. rsc.org These methods obviate the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Further exploration of different catalytic systems and directing groups will likely lead to more versatile and selective transformations.

Novel Cyclization Strategies: Researchers are continuously exploring new ways to construct the four-membered ring. This includes the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which can then be further elaborated. nih.gov Another innovative approach involves the use of titanacyclobutanes, generated from ketones or alkenes, which can be trapped by amines to form azetidine building blocks. researchgate.net

| Methodology | Key Advantages | Potential Future Research |

|---|---|---|

| Photocatalysis | Mild conditions, access to complex structures | Improved enantioselectivity, expanded substrate scope |

| Flow Chemistry | Enhanced safety, scalability, and control | Broader application to different azetidine precursors |

| Catalytic C-H Amination | High atom economy, shorter synthetic routes | Development of new, more active catalysts |

| Novel Cyclization Strategies | Access to unique substitution patterns | Application to the synthesis of a wider range of analogues |

Exploration of Novel Reactivity and Transformation Pathways

The inherent ring strain of the azetidine nucleus is a key driver of its reactivity, allowing for a range of chemical transformations that can either retain the ring or proceed through selective bond cleavage. rsc.orgnih.gov Future research will delve deeper into harnessing this reactivity to forge new and complex molecular architectures from 3-benzylazetidine hydrochloride and related derivatives.

Promising areas for exploration include:

Ring-Opening Reactions: The strain-driven C-N bond cleavage of azetidines provides a pathway to larger, nitrogen-containing rings. researchgate.net Depending on the reaction conditions and the reducing agent used, this can lead to the formation of δ-lactams or seven-membered hydroxylamines. researchgate.net Investigating new reagents and catalysts for these ring-opening reactions could unlock novel synthetic disconnections.

Functionalization of the Azetidine Core: Beyond the initial synthesis, the development of methods to further functionalize the azetidine ring is crucial. This includes reactions that modify the benzyl (B1604629) group or the nitrogen atom. For instance, the N-O bond in certain azetidine products can act as a protecting group that is stable under various conditions and can be cleaved to reveal the free amine for further derivatization. nih.govresearchgate.net

[3+2] Cycloadditions: The use of substituted azetines, the unsaturated analogues of azetidines, in highly regio- and diastereoselective [3+2]-cycloaddition reactions has been shown to produce fused isoxazoline (B3343090) azetidines. researchgate.net Exploring the cycloaddition chemistry of 3-benzylazetidine derivatives could lead to novel polycyclic scaffolds with potential biological activity.

Ring Expansion: The transformation of functionalized azetidines into larger rings, such as pyrrolidines and azepanes, is another promising avenue of research. researchgate.net These ring-expansion reactions provide access to a wider range of heterocyclic systems from a common azetidine precursor.

Advanced Applications in Diverse Chemical Synthesis

This compound and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis due to their unique structural and physicochemical properties. nih.govuniba.it The introduction of the azetidine motif can favorably impact pharmacokinetic properties such as bioavailability and metabolic stability. nih.gov Future applications will likely see this scaffold incorporated into a broader array of complex and biologically relevant molecules.

Potential advanced applications include:

Medicinal Chemistry: Azetidines are already present in several FDA-approved drugs. uniba.it The 3-benzylazetidine scaffold can serve as a core for the development of novel therapeutic agents. For example, derivatives have been explored as triple reuptake inhibitors for potential antidepressant applications. nih.gov Future work will likely focus on synthesizing libraries of 3-benzylazetidine analogues to probe structure-activity relationships for various biological targets.

Synthesis of Natural Products and Analogues: The rigid, four-membered ring of azetidine can be used as a template to control stereochemistry in the synthesis of complex natural products and their mimics. For instance, polyhydroxylated bicyclic azetidines have been synthesized as iminosugar mimics. rsc.org

Development of Chiral Ligands and Catalysts: The chiral backbone of appropriately substituted azetidines can be exploited in the design of new ligands for asymmetric catalysis. The defined geometry of the ring can impart high levels of stereocontrol in metal-catalyzed reactions.

Integration of Computational Chemistry and Machine Learning for Reaction Discovery

The synergy between computational chemistry and experimental work is set to revolutionize the discovery and optimization of chemical reactions. mit.eduresearchgate.net For this compound research, these tools can accelerate the development of new synthetic methods and predict novel reactivity.

Future integration will likely involve:

Predictive Modeling of Reactivity: Computational models can be developed to predict the feasibility and outcome of chemical reactions. mit.edu For instance, researchers have used computational modeling to guide the synthesis of azetidines via photocatalysis by predicting which reactant pairs will be successful. mit.edu This approach can save significant time and resources by prescreening potential reactions before they are attempted in the lab. mit.edu

Machine Learning for Synthesis Planning: Machine learning algorithms can be trained on vast datasets of known chemical reactions to propose retrosynthetic pathways for complex molecules, including those containing the 3-benzylazetidine core. nih.govnih.gov These tools can help chemists design more efficient and innovative synthetic routes.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions involving azetidines. nih.gov This fundamental understanding can guide the design of new catalysts and reaction conditions to improve yields and selectivities. By modeling transition states and reaction intermediates, researchers can gain insights that are often difficult to obtain through experimental means alone.

| Computational Tool | Application in Azetidine Research | Expected Outcome |

|---|---|---|

| Predictive Modeling | Screening of reactants for novel synthetic methods | Increased success rate of new reactions |

| Machine Learning | Design of efficient retrosynthetic pathways | Accelerated discovery of synthetic routes to complex targets |

| DFT Calculations | Elucidation of reaction mechanisms | Rational design of improved catalysts and reaction conditions |

Q & A

Basic: What are the recommended analytical methods to determine the purity of 3-Benzylazetidine hydrochloride?

Methodological Answer:

High-performance liquid chromatography (HPLC) is widely used for purity assessment. A validated method involves a mobile phase of phosphate buffer and methanol (70:30 v/v) at a flow rate of 1 mL/min, with UV detection at 207 nm. This setup ensures baseline separation of impurities, as demonstrated in clonidine hydrochloride analysis . For this compound, adjust the column (e.g., C18) and gradient elution to resolve structurally similar byproducts. Calibration curves should span 1–10 µg/mL with regression coefficients >0.999 .

Advanced: How can experimental design (DoE) optimize synthetic routes for this compound?

Methodological Answer: